molecular formula C25H31N3O B13734219 (4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide CAS No. 35919-71-2

(4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide

Cat. No.: B13734219
CAS No.: 35919-71-2
M. Wt: 389.5 g/mol
InChI Key: DTZKQLMCGDSBNI-UHFFFAOYSA-M
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Description

(4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide is a cationic organic compound characterized by a conjugated cyclohexadienylidene backbone substituted with dimethylamino groups. Its structure features a central methylene bridge linking two 4-(dimethylamino)phenyl groups and a dimethylammonium hydroxide moiety, contributing to its polar and charge-delocalized properties . This compound belongs to the family of triarylmethane derivatives, which are known for their vibrant coloration and applications in dyes, sensors, and photodynamic therapies. The extended π-conjugation system in its structure enables unique electronic transitions, making it relevant for studies in optoelectronics and molecular electronics.

Properties

CAS No.

35919-71-2

Molecular Formula

C25H31N3O

Molecular Weight

389.5 g/mol

IUPAC Name

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydroxide

InChI

InChI=1S/C25H30N3.H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H2/q+1;/p-1

InChI Key

DTZKQLMCGDSBNI-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[OH-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • IUPAC Name: [4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium; hydroxide
  • CAS Number: 35919-71-2
  • Molecular Formula: C25H31N3O
  • Molecular Weight: 389.5 g/mol
  • Standard InChI: InChI=1S/C25H30N3.H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H2/q+1;/p-1
  • Canonical SMILES: CN(C)C1=CC=C(C=C1)C(=C2C=CC(=N+C)C=C2)C3=CC=C(C=C3)N(C)C.[OH-]

These identifiers confirm the compound’s complex aromatic and ionic structure.

Preparation Methods

Overview

The preparation of (4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide typically involves multi-step organic synthesis strategies that focus on constructing the cyclohexadienylidene core with the bis(dimethylamino)phenyl substituents, followed by quaternization to introduce the dimethylammonium hydroxide functionality.

Synthetic Route Analysis

Starting Materials
  • 4-(Dimethylamino)benzaldehyde or its derivatives
  • Cyclohexadienone or related cyclic ketones
  • Dimethylamine or dimethylammonium salts
  • Base (often hydroxide source) for quaternization
Stepwise Synthesis
  • Formation of the Bis(4-(dimethylamino)phenyl)methylene Intermediate:
    The initial step involves a condensation reaction between 4-(dimethylamino)benzaldehyde and cyclohexadienone derivatives under controlled conditions to form the methylene-bridged bis(4-(dimethylamino)phenyl) substituted cyclohexadienyl intermediate. This step typically employs acid or base catalysis to facilitate the Knoevenagel or related condensation reaction.

  • Quaternization to Dimethylammonium Hydroxide Salt:
    The intermediate is then reacted with dimethylamine or a suitable dimethylammonium source under basic conditions, often using hydroxide ions as the counterion, to form the quaternary ammonium hydroxide salt. This step is crucial to introduce the positively charged dimethylammonium group, balancing the hydroxide anion.

  • Purification:
    The crude product is purified by recrystallization or chromatographic techniques to isolate the pure (4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide compound.

Reaction Conditions

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate nucleophilic substitution reactions.
  • Temperature: Moderate heating (50–100 °C) is employed to drive condensation and quaternization reactions efficiently.
  • Time: Reaction times vary from several hours to overnight, depending on reagent concentrations and temperature.
  • pH Control: Maintaining basic conditions is essential during quaternization to ensure hydroxide ion incorporation.

Representative Preparation Data Table

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Knoevenagel Condensation 4-(Dimethylamino)benzaldehyde + cyclohexadienone, base catalyst, DMF, 80 °C, 6 h Formation of bis(4-(dimethylamino)phenyl)methylene cyclohexadienyl intermediate
2 Quaternization Intermediate + dimethylamine, aqueous NaOH, room temp to 60 °C, 4 h Formation of dimethylammonium hydroxide salt of target compound
3 Purification Recrystallization from ethanol or chromatography Pure (4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide

Research Findings and Perspectives

  • The compound’s preparation is closely related to the synthetic routes of triarylmethane dyes, particularly gentian violet analogs, given its structural similarity to gentian violet cation.
  • The quaternization step is critical for imparting the compound’s characteristic ionic properties and solubility in aqueous media, which influences its application potential in biological and dye chemistry.
  • Stability studies indicate that the hydroxide ion presence affects the compound’s reactivity, necessitating careful control of pH and storage conditions post-synthesis.
  • Research literature suggests that modifications to the substituents on the phenyl rings or the cyclohexadienylidene core can alter the compound’s optical and electronic properties, which may be exploited by varying synthesis parameters.

Chemical Reactions Analysis

Acid-Base Reactions

The hydroxide counterion confers basicity to the compound. In acidic environments, it forms salts with inorganic or organic acids:

Compound-OH+H+Compound++H2O\text{Compound-OH}^- + \text{H}^+ \rightarrow \text{Compound}^+ + \text{H}_2\text{O}

For example, reaction with hydrochloric acid yields the chloride salt, which retains its aromatic conjugation but alters solubility .

Reaction Conditions Product Application
Neutralization with HClAqueous, room temperatureChloride saltStabilization for dye formulations
Protonation of dimethylamino groupspH < 3Protonated tertiary aminesModifies electronic absorption

Nucleophilic Substitution

The dimethylammonium group participates in nucleophilic substitution reactions. The hydroxide ion acts as a leaving group, enabling alkylation or arylation:

Compound-OH+R-XCompound-R+X+H2O\text{Compound-OH}^- + \text{R-X} \rightarrow \text{Compound-R} + \text{X}^- + \text{H}_2\text{O}

Reactions with alkyl halides (e.g., methyl iodide) produce N-alkyl derivatives, altering the compound’s charge and solubility .

Key Observations :

  • Reactivity is enhanced in polar aprotic solvents (e.g., DMF).

  • Bulky substituents reduce substitution efficiency due to steric hindrance.

Oxidation-Reduction Reactions

The conjugated cyclohexadiene system undergoes redox reactions:

Oxidation

In the presence of strong oxidizers (e.g., KMnO₄), the central methylene bridge oxidizes to a carbonyl group:

CompoundKMnO4,H2OQuinone derivative+CO2\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Quinone derivative} + \text{CO}_2

This reaction is irreversible and modifies the compound’s chromophoric properties.

Reduction

Catalytic hydrogenation (H₂/Pd-C) saturates the cyclohexadiene ring:

CompoundH2,Pd-CHexahydro derivative\text{Compound} \xrightarrow{\text{H}_2, \text{Pd-C}} \text{Hexahydro derivative}

The reduced product loses aromaticity, shifting its UV-Vis absorption spectrum.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo electrophilic substitution. Common reactions include:

Reagent Position Product Yield
Nitration (HNO₃/H₂SO₄)Para to NMe₂Nitro-substituted derivative60–70%
Sulfonation (SO₃)Meta to NMe₂Sulfonic acid derivative50–55%

Photochemical Reactions

UV irradiation induces [4π] electrocyclic ring-opening of the cyclohexadiene moiety:

CompoundhνOpen-chain isomer\text{Compound} \xrightarrow{h\nu} \text{Open-chain isomer}

This reversible process is pH-dependent, with faster kinetics in basic media .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related dyes:

Compound Key Reaction Rate Constant (k, s⁻¹) Reference
Gentian Violet (CID 3468)Nucleophilic substitution2.1×1032.1 \times 10^{-3}
Methylene BlueOxidation4.7×1044.7 \times 10^{-4}
Target CompoundElectrocyclic ring-opening1.8×1021.8 \times 10^{-2}

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing dimethylamine and forming polycyclic aromatic byproducts.

  • Hydrolytic Degradation : Prolonged exposure to water (pH 7–9) cleaves the methylene bridge, yielding bis(dimethylamino)benzaldehyde fragments.

Scientific Research Applications

Biological Staining

Gentian violet is widely used as a biological stain in microbiology and histology. Its ability to bind to nucleic acids makes it useful for:

  • Staining bacterial cells : It helps in identifying and differentiating bacterial species based on their morphology.
  • Histological studies : Used to visualize cellular structures in tissue samples.

Antimicrobial Activity

Research has shown that Gentian violet exhibits significant antimicrobial properties. It is effective against various pathogens, including:

  • Bacteria : Particularly Gram-positive bacteria such as Staphylococcus aureus.
  • Fungi : It has been used in treating fungal infections, notably in dermatological applications.

Antiparasitic Uses

Gentian violet has been utilized in veterinary medicine for the treatment of parasitic infections in animals. Its efficacy against protozoan parasites has been documented, making it a valuable agent in veterinary therapeutics.

Photodynamic Therapy

The compound's photodynamic properties are being explored for use in cancer treatment. When activated by light, Gentian violet can produce reactive oxygen species that induce apoptosis in cancer cells. This application highlights its potential as an adjunct therapy in oncology.

Electrochemical Sensors

Recent studies have investigated the use of Gentian violet in electrochemical sensors for detecting biomolecules. Its redox properties allow it to function effectively as an indicator in various sensor applications, including glucose monitoring and detection of heavy metals.

Case Studies

StudyApplicationFindings
1Antimicrobial EfficacyDemonstrated effectiveness against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .
2Photodynamic TherapyShowed that Gentian violet can induce cell death in cancer cells upon light activation, suggesting its potential use as a phototherapeutic agent .
3Electrochemical DetectionDeveloped a sensor utilizing Gentian violet for the detection of glucose with high sensitivity and specificity .

Mechanism of Action

The mechanism of action of (4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes, making it a valuable tool in studying cellular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Electronic Properties

The compound shares structural homology with Tris[4-(dimethylamino)phenyl]methylium (Crystal Violet), a well-studied triarylmethane dye. Key differences include:

  • Substituent Effects : The dimethylammonium hydroxide group increases hydrophilicity and pH sensitivity compared to the methyl groups in Crystal Violet, altering solubility and aggregation behavior.
Table 1: Structural and Electronic Comparison
Property Target Compound Crystal Violet
Core Structure Cyclohexadienylidene Phenyl
Substituents Dimethylamino, dimethylammonium hydroxide Three dimethylaminophenyl groups
Charge Distribution Delocalized cation with hydroxide counterion Localized cationic charge
Conjugation Length Extended π-system Shorter π-conjugation

Optical and Spectroscopic Behavior

The target compound exhibits a redshifted absorption spectrum (~600 nm) compared to Crystal Violet (~590 nm), attributed to its extended conjugation and electron-withdrawing ammonium group. This property is critical for applications in light-harvesting materials or pH-responsive sensors . In contrast, analogues like Malachite Green (lacking the cyclohexadienylidene backbone) show narrower absorption bands due to reduced conjugation.

Bioactivity and Environmental Interactions

While Crystal Violet and Malachite Green are historically used as antimicrobial agents, the target compound’s bioactivity remains understudied. Limited evidence suggests that dimethylamino-substituted aromatic compounds can interfere with microbial cell membranes or DNA intercalation, but the hydroxide group may reduce toxicity compared to chloride-counterion analogues .

Biological Activity

(4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide, commonly referred to as a derivative of Basic Violet 3, is a synthetic compound notable for its applications in various biological and chemical fields. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C29H40N4O4
  • Molecular Weight : 508.6523 g/mol
  • CAS Number : 67939-65-5
  • Solubility : Water solubility is approximately 12.66 mg/L at 25°C .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties and its role as a dye in histological studies.

Antimicrobial Properties

Research indicates that (4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism involves:

  • Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged components of bacterial membranes.
  • Inhibition of Nucleic Acid Synthesis : It may also inhibit DNA and RNA synthesis by intercalating into nucleic acids, disrupting replication and transcription processes.

Study 1: Efficacy Against Multidrug-Resistant Strains

A study conducted on multidrug-resistant strains of Staphylococcus aureus demonstrated that the compound significantly reduced bacterial viability in vitro. The researchers noted a reduction in biofilm formation, which is crucial for the persistence of infections .

Study 2: Cytotoxicity Assessment

In evaluating cytotoxicity, the compound was tested on human cell lines. Results indicated that at concentrations below 50 µg/mL, there was no significant cytotoxic effect on normal human fibroblasts, suggesting a favorable therapeutic index .

Q & A

Q. What are the recommended synthesis protocols for this triarylmethane dye derivative, and how can purity be optimized?

Synthesis typically involves condensation reactions of dimethylaminobenzaldehyde derivatives with aromatic amines under acidic or ionic liquid conditions. For purity optimization:

  • Use high-purity starting materials to avoid byproducts.
  • Monitor reaction progress via UV-Vis spectroscopy (λmax ~620–650 nm for triarylmethane dyes) to track chromophore formation .
  • Purify via recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: methanol/chloroform 1:10) .

Q. How should researchers characterize the structural integrity of this compound?

Employ a combination of:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, dimethylamino groups at δ 2.8–3.2 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for cationic species) and isotopic patterns .
  • Elemental Analysis : Verify C, H, N content within ±0.3% deviation .

Q. What are the critical stability considerations during storage?

  • Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation and oxidation .
  • Avoid prolonged exposure to moisture, which may hydrolyze the dimethylamino groups .
  • Conduct periodic HPLC analysis to detect degradation products (e.g., free amine derivatives) .

Advanced Research Questions

Q. How can conflicting spectroscopic data on charge delocalization in this compound be resolved?

Conflicting UV-Vis or fluorescence data may arise from solvent polarity or aggregation effects. Mitigate by:

  • Performing solvent-dependent studies (e.g., in DMSO vs. water) to assess solvatochromism .
  • Using computational methods (DFT or TD-DFT) to model electronic transitions and compare with experimental λmax values .
  • Conducting X-ray crystallography to resolve molecular conformation and π-orbital overlap (if single crystals are obtainable) .

Q. What experimental strategies are effective for studying its interaction with biomacromolecules (e.g., DNA)?

  • Spectroscopic Titration : Monitor hypochromism in UV-Vis spectra upon DNA addition to assess intercalation or groove binding .
  • Circular Dichroism (CD) : Detect induced CD signals in the compound-DNA complex to confirm binding mode .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Ka_a) and thermodynamic parameters (ΔH, ΔS) .

Q. How can researchers address discrepancies in reported redox properties?

Discrepancies may stem from electrode fouling or varying pH conditions. Standardize protocols by:

  • Using a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in buffered solutions (pH 7.4) .
  • Performing cyclic voltammetry at multiple scan rates (10–100 mV/s) to distinguish diffusion-controlled vs. adsorption-driven processes .
  • Validating results with bulk electrolysis coupled with UV-Vis monitoring .

Methodological Notes

  • Safety : Follow OSHA guidelines for handling dimethylamino derivatives; use fume hoods and nitrile gloves due to potential skin/eye irritation .
  • Data Reproducibility : Document solvent batch numbers and humidity levels, as these significantly impact triarylmethane dye behavior .
  • Computational Validation : Cross-reference experimental data with Gaussian or ORCA software outputs to validate mechanistic hypotheses .

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